molecular formula C9H11NO2S B3423843 N-[(5-acetylthiophen-2-yl)methyl]acetamide CAS No. 32415-45-5

N-[(5-acetylthiophen-2-yl)methyl]acetamide

Cat. No.: B3423843
CAS No.: 32415-45-5
M. Wt: 197.26 g/mol
InChI Key: UDCCRNVIUZAEHV-UHFFFAOYSA-N
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Description

N-[(5-acetylthiophen-2-yl)methyl]acetamide is an organic compound with the molecular formula C9H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-acetylthiophen-2-yl)methyl]acetamide typically involves the acetylation of thiophene derivatives. One common method is the reaction of 5-acetylthiophene with acetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

N-[(5-acetylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically at low temperatures.

    Substitution: Halogenating agents, nitrating agents, under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(5-acetylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the acetyl and amide groups can form hydrogen bonds with biological macromolecules, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thienylmethyl)acetamide
  • N-(5-bromothiophen-2-yl)methylacetamide
  • N-(5-methylthiophen-2-yl)methylacetamide

Uniqueness

N-[(5-acetylthiophen-2-yl)methyl]acetamide is unique due to the presence of both acetyl and amide functional groups, which enhance its reactivity and potential for forming diverse derivatives. The acetyl group increases its lipophilicity, potentially improving its ability to cross biological membranes. The thiophene ring provides aromatic stability and the possibility for further functionalization .

Properties

IUPAC Name

N-[(5-acetylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-6(11)9-4-3-8(13-9)5-10-7(2)12/h3-4H,5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCRNVIUZAEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280568
Record name N-[(5-Acetyl-2-thienyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32415-45-5
Record name N-[(5-Acetyl-2-thienyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32415-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Acetyl-2-thienyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 40 g of 2-acetylaminomethylthiophene and 30.3 g of acetylchloride in 600 ml of dichloroethane is added a small portion of 76.3 g of anhydrous aluminum chloride under cooling at 5°-10° C. After the mixture is stirred at 10° C. for 30 minutes and poured into ice-cold water, the precipitated crystals are collected by filtration to give 2-acetylaminomethyl-5-acetylthiophene, melting F- at 129°-130° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
76.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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